![molecular formula C8H5IS B1630299 5-Iodobenzo[b]thiophene CAS No. 20532-38-1](/img/structure/B1630299.png)
5-Iodobenzo[b]thiophene
Overview
Description
5-Iodobenzo[b]thiophene is an organosulfur compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The presence of an iodine atom at the 5-position of the benzothiophene ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Iodobenzo[b]thiophene can be synthesized through various methods. One common approach involves the electrophilic cyclization of alkynes bearing electron-rich aromatic rings using iodine in dichloromethane. This method provides excellent yields of the desired product . Another method involves the aryne reaction with alkynyl sulfides, which allows the formation of diverse multisubstituted benzothiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic cyclization reactions. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allows for further diversification of the benzothiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
5-Iodobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are commonly used to introduce various substituents onto the benzothiophene ring.
Electrophilic Cyclization: This reaction is used to form the benzothiophene ring from alkynes.
Common Reagents and Conditions
Electrophilic Cyclization: Iodine in dichloromethane.
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of appropriate ligands and bases.
Major Products Formed
Substitution Reactions: Various substituted benzothiophenes.
Coupling Reactions: Multisubstituted benzothiophene derivatives.
Scientific Research Applications
5-Iodobenzo[b]thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Iodobenzo[b]thiophene depends on its specific applicationFor example, some derivatives act as inhibitors of lipid peroxidation, potassium channel openers, and topoisomerase inhibitors . The presence of the iodine atom can influence the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzo[b]thiophene: Another iodinated benzothiophene with similar chemical properties.
3-Iodobenzo[b]thiophene: A positional isomer with the iodine atom at the 3-position.
4-Iodobenzo[b]thiophene: A positional isomer with the iodine atom at the 4-position.
Uniqueness
5-Iodobenzo[b]thiophene is unique due to the specific position of the iodine atom, which can influence its reactivity and the types of reactions it undergoes. This positional specificity can lead to different biological activities and applications compared to its isomers.
Properties
IUPAC Name |
5-iodo-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLLBRYWAUIDSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650134 | |
Record name | 5-Iodo-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20532-38-1 | |
Record name | 5-Iodo-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.